3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide
Overview
Description
3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide is an organic compound with the molecular formula C17H15NO3. It is characterized by the presence of a benzo[1,3]dioxole ring and an acrylamide moiety, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide typically involves the reaction of 3-benzo[1,3]dioxol-5-yl acrylamide with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- 3-Benzo[1,3]dioxol-5-yl-N-cyclopropyl-acrylamide
- N-Benzo[1,3]dioxol-5-yl-3-(4-isobutyl-phenyl)-acrylamide
- N-Benzo[1,3]dioxol-5-yl-3-(2,4-dimethyl-phenyl)-acrylamide
Comparison: Compared to these similar compounds, 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide is unique due to the presence of the o-tolyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-4-2-3-5-14(12)18-17(19)9-7-13-6-8-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXRRLICYCCRP-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351158 | |
Record name | ST50183046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-28-1 | |
Record name | ST50183046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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